molecular formula C6H15O4P B579869 Tris(1,1,2,2,2-pentadeuterioethyl) phosphate CAS No. 135942-11-9

Tris(1,1,2,2,2-pentadeuterioethyl) phosphate

Cat. No. B579869
M. Wt: 197.247
InChI Key: DQWPFSLDHJDLRL-NLBPYYKNSA-N
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Description

“Tris(1,1,2,2,2-pentadeuterioethyl) phosphate” is a chemical compound with the molecular formula C6H15O3P1. It is a type of phosphate1. However, detailed information about this specific compound is not readily available in the public domain.



Synthesis Analysis

The synthesis of similar compounds, such as tris(2,2,2-trifluoroethyl)phosphate, has been studied2. These studies often involve esterification, hydrolysis, and oxidation processes2. However, the specific synthesis process for “Tris(1,1,2,2,2-pentadeuterioethyl) phosphate” is not explicitly mentioned in the available resources.



Molecular Structure Analysis

The molecular structure of “Tris(1,1,2,2,2-pentadeuterioethyl) phosphate” is not explicitly described in the available resources. However, similar compounds often have a pyramidal phosphorus atom and predominantly gauche-oriented Csp3–Csp3 bonds3.



Chemical Reactions Analysis

The specific chemical reactions involving “Tris(1,1,2,2,2-pentadeuterioethyl) phosphate” are not detailed in the available resources. However, similar compounds have been studied for their interactions with other substances4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Tris(1,1,2,2,2-pentadeuterioethyl) phosphate” are not explicitly described in the available resources. However, it has a molecular weight of 181.25 g/mol1.


Scientific Research Applications

Applications in Flame Retardancy

  • Mutagenicity in Flame Retardants : Tris(2,3-dibromopropyl) phosphate, a flame-retardant additive, has been found to be mutagenic to Salmonella typhimurium strains. This highlights the potential genetic risks associated with certain flame retardants (Prival, McCoy, Gutter, & Rosendranz, 1977).

  • Bacterial Degradation of Flame Retardants : Certain bacterial strains, specifically sphingomonads, can degrade chlorinated flame retardants like tris(2-chloroethyl) and tris(1,3-dichloro-2-propyl) phosphates, suggesting potential bioremediation applications (Takahashi et al., 2010).

Toxicological Implications

  • Metabolism in Human Liver : Research on the biotransformation of phosphate flame retardants (PFRs) in human liver fractions indicates the formation of various metabolites, which are important for understanding their bioavailability and toxicity (Van den Eede et al., 2013).

  • Renal and Testicular Damage : A study on tris(2,3-dibromopropyl) phosphate (TRIS) found that its dermal application caused testicular atrophy and chronic interstitial nephritis in male rabbits, indicating potential reproductive and kidney health risks (Osterberg, Bierbower, & Hehir, 1977).

Environmental and Health Impact

  • Predictors of Metabolites in Office Workers : Studies show that tris(1,3-dichloro-2-propyl) phosphate (TDCPP) and its metabolites are common in office environments, suggesting significant exposure risks for workers (Carignan et al., 2013).

  • Emerging Contaminant Review : Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) is identified as an emerging environmental contaminant with widespread presence in various media and associated health risks (Wang et al., 2020).

  • Distribution in Indoor Environments : Organophosphorus compounds, used as flame retardants and plasticizers, are prevalent in indoor dust, reflecting their widespread use and potential health implications (Marklund, Andersson, & Haglund, 2003).

Safety And Hazards

The safety and hazards associated with “Tris(1,1,2,2,2-pentadeuterioethyl) phosphate” are not explicitly described in the available resources.


Future Directions

The future directions for the study and application of “Tris(1,1,2,2,2-pentadeuterioethyl) phosphate” are not explicitly described in the available resources. However, the study of similar compounds suggests that there is ongoing research into their interactions with other substances and their potential applications4.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “Tris(1,1,2,2,2-pentadeuterioethyl) phosphate”. For a more comprehensive analysis, further research and expert consultation may be required.


properties

IUPAC Name

tris(1,1,2,2,2-pentadeuterioethyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O4P/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWPFSLDHJDLRL-NLBPYYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016867
Record name Triethyl-D15-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl-D15-phosphate

CAS RN

135942-11-9
Record name Triethyl-D15-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135942-11-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
Y Zeng, C Ke, Q Liu, K Huang - Analytical Letters, 2022 - Taylor & Francis
Organophosphate esters (OPEs) are commonly used in commercial products as flame retardants. In the present study, a simple method was established for the simultaneous …
Number of citations: 2 www.tandfonline.com

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